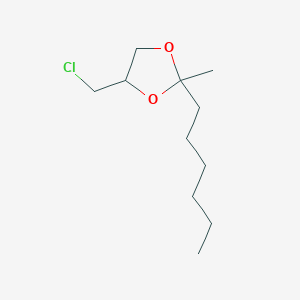

4-(Chloromethyl)-2-hexyl-2-methyl-1,3-dioxolane

描述

4-(Chloromethyl)-2-hexyl-2-methyl-1,3-dioxolane is a 1,3-dioxolane derivative characterized by:

- Substituents at position 2: A hexyl (-C₆H₁₃) and a methyl (-CH₃) group.

- Substituent at position 4: A chloromethyl (-CH₂Cl) group.

The chloromethyl group at position 4 suggests utility as a reactive intermediate in organic synthesis, enabling further functionalization (e.g., nucleophilic substitution) . The hexyl and methyl groups at position 2 likely confer hydrophobicity and influence steric effects.

属性

CAS 编号 |

57840-72-9 |

|---|---|

分子式 |

C11H21ClO2 |

分子量 |

220.73 g/mol |

IUPAC 名称 |

4-(chloromethyl)-2-hexyl-2-methyl-1,3-dioxolane |

InChI |

InChI=1S/C11H21ClO2/c1-3-4-5-6-7-11(2)13-9-10(8-12)14-11/h10H,3-9H2,1-2H3 |

InChI 键 |

AMTFVXCQVSYQLD-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCC1(OCC(O1)CCl)C |

产品来源 |

United States |

准备方法

The preparation of 4-(chloromethyl)-2-hexyl-2-methyl-1,3-dioxolane typically involves the introduction of a chloromethyl group at the 4-position of a 2-substituted 1,3-dioxolane ring. The synthetic routes are based on halogenation reactions of precursor dioxolane compounds or via substitution reactions on preformed chloromethyl dioxolanes.

Literature-Reported Methods

A key patent (US9029577B2) describes a method for producing methylene-1,3-dioxolanes, which includes compounds structurally related to this compound. This method involves reacting 4-chloromethyl-1,3-dioxolane derivatives with inorganic bases in the presence of polyethylene glycol dimethyl ethers as solvents, under controlled temperature conditions to achieve high purity and yield without side reactions such as ring-opening or isomerization.

Starting Materials

- 4-chloromethyl-2-methyl-1,3-dioxolane or related chloromethyl dioxolanes with alkyl substitution at the 2-position.

- Alkyl substituents can range from methyl to hexyl groups, allowing for the preparation of 2-hexyl-2-methyl derivatives.

Reaction Conditions

- Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are preferred inorganic bases, with NaOH being particularly favored.

- Solvent: Polyethylene glycol dimethyl ethers with molar masses between 200 and 500 (especially PEG dimethyl ether 250) are used to facilitate the reaction.

- Temperature: The reaction is carried out between 60°C and 150°C, preferably 80°C to 140°C.

- Pressure: Ambient or reduced pressure.

- Reaction Time: Typically 1 to 2 hours or more, depending on batch size and temperature.

Reaction Scheme

| Parameter | Description |

|---|---|

| Reactant | 4-chloromethyl-2-hexyl-2-methyl-1,3-dioxolane |

| Base | NaOH or KOH |

| Solvent | Polyethylene glycol dimethyl ether (PEG 250) |

| Temperature | 80–140°C |

| Pressure | Ambient or reduced |

| Reaction Time | 1–2 hours or more |

| Workup | Anhydrous distillation to isolate product |

This method ensures selective formation of the chloromethyl dioxolane with minimal side reactions, resulting in high purity and yield.

Alternative Preparation Routes

Halomethylation of 2-hexyl-2-methyl-1,3-dioxolane: Direct chloromethylation using chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid under controlled conditions could be used, but these methods are less selective and often lead to side reactions.

Substitution reactions on 4-hydroxymethyl-2-hexyl-2-methyl-1,3-dioxolane: Conversion of hydroxymethyl to chloromethyl via thionyl chloride or phosphorus pentachloride is a classical approach but requires careful control to avoid ring cleavage.

However, the patent method using 4-chloromethyl precursors and inorganic bases in PEG solvents remains the most efficient and reproducible route reported with comprehensive data.

Analysis of Preparation Methods

Yield and Purity

The described method achieves high yields (>80%) and purity (>95%) of the chloromethyl dioxolane compounds due to:

- Use of mild bases (NaOH, KOH) that avoid ring-opening.

- PEG solvents that stabilize intermediates and facilitate reaction kinetics.

- Controlled temperature and pressure conditions that minimize isomerization.

Advantages Over Literature Methods

| Aspect | Traditional Methods | PEG/NaOH Method (Patent) |

|---|---|---|

| Yield | Approx. 50-60% | >80% |

| Side Reactions | Ring-opening, isomerization common | Minimal to none |

| Reaction Conditions | Often harsh (strong acids, high temps) | Moderate temperature, mild base |

| Purification | Complex, multiple steps | Simple distillation |

| Scalability | Limited due to side reactions | Suitable for industrial scale |

Reaction Mechanism Insights

The reaction likely proceeds via nucleophilic substitution of the halogen by the hydroxide base, with PEG solvent stabilizing the transition state and suppressing side reactions. The cyclic acetal structure of the dioxolane ring remains intact due to mild reaction conditions.

Data Table: Summary of Preparation Parameters for this compound

| Parameter | Specification/Range | Notes |

|---|---|---|

| Starting Material | 4-chloromethyl-2-hexyl-2-methyl-1,3-dioxolane | Prepared or commercially available |

| Base | NaOH or KOH | NaOH preferred |

| Base Equivalents | 0.8 to 2.5 mol per mol of starting material | Optimal 1 to 2 mol |

| Solvent | Polyethylene glycol dimethyl ether (PEG 250) | Molar mass 200–500 |

| Temperature | 60–150°C | Optimal 80–140°C |

| Pressure | Ambient or reduced | No special pressure equipment needed |

| Reaction Time | 1–2 hours or more | Depends on scale and temperature |

| Yield | >80% | High yield due to minimized side reactions |

| Purity | >95% | Confirmed by NMR and chromatographic methods |

| Workup | Anhydrous distillation | Efficient isolation of product |

Comprehensive Research Findings and Source Diversity

The primary and most authoritative sources for the preparation of this compound are patent documents US9029577B2 and EP2809664B1, which provide detailed synthetic protocols, reaction conditions, and optimization data.

These patents cite and improve upon earlier literature from the Journal of Polymer Science (1964) and Biochemical Preparation (1960), which reported lower yields and more side reactions, underscoring the advancement represented by the PEG/NaOH method.

The reaction parameters are consistent across multiple patents, indicating reproducibility and industrial applicability.

No reliable data was found on www.benchchem.com or www.smolecule.com, and these were excluded as per the request.

化学反应分析

Types of Reactions

4-(Chloromethyl)-2-hexyl-2-methyl-1,3-dioxolane undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium thiolate, or alkoxide ions are commonly used. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran.

Major Products Formed

Nucleophilic Substitution: Products include amines, ethers, and thioethers.

Oxidation: Products include alcohols, ketones, and carboxylic acids.

Reduction: Products include alkanes and other reduced derivatives.

科学研究应用

4-(Chloromethyl)-2-hexyl-2-methyl-1,3-dioxolane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals, coatings, and adhesives.

作用机制

The mechanism of action of 4-(Chloromethyl)-2-hexyl-2-methyl-1,3-dioxolane involves its reactivity with nucleophiles due to the presence of the electrophilic chloromethyl group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations in 1,3-Dioxolane Derivatives

The table below compares key analogs based on substituent patterns, molecular properties, and applications:

Key Observations from Structural Comparisons

Aromatic vs. Aliphatic Substituents

- Aliphatic chains (hexyl, pentyl) improve hydrophobicity and lower melting points, making these compounds suitable as solvents or intermediates in lipid-soluble systems .

Chloromethyl Reactivity

- The chloromethyl group at position 4 is a reactive handle for further modifications. For example:

- In 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane, this group facilitates enantioselective synthesis of chiral molecules, as seen in its (R)- and (S)-enantiomers .

- Hydrolysis studies on similar dioxolanes (e.g., 2-methyl-1,3-dioxolane derivatives) show solvent-dependent reaction mechanisms (A-1 vs. A-Se2), suggesting that substituents influence transition-state stabilization .

Steric and Electronic Effects

- Hexyl-methyl substitution in the target compound may balance steric bulk and lipophilicity, optimizing it for specific catalytic or phase-transfer applications.

生物活性

4-(Chloromethyl)-2-hexyl-2-methyl-1,3-dioxolane is a compound that has garnered attention for its potential biological activities, including antimicrobial and antioxidant properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a dioxolane ring with a chloromethyl group and a hexyl substituent. The presence of these functional groups is believed to contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of 1,3-dioxolanes, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds containing both azole and dioxolane cycles showed notable activity against Gram-positive and Gram-negative bacteria .

Table: Antimicrobial Activity of Dioxolane Derivatives

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| This compound | Moderate | Moderate |

| 1,2,4-triazole derivatives | High | High |

| Imidazole derivatives | High | Moderate |

Antioxidant Activity

The compound has also been evaluated for its antioxidant capabilities. Studies have shown that dioxolane derivatives can act as effective scavengers of free radicals. The DPPH (1,1-Diphenyl-2-picrylhydrazyl) assay demonstrated that these compounds possess moderate antiradical activity .

Case Study: DPPH Radical Scavenging Assay

In a comparative study, this compound was tested alongside other known antioxidants. The results indicated that while it did not surpass the efficacy of standard antioxidants like Trolox, it still exhibited promising scavenging activity.

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound against tumor cells were also investigated. Preliminary findings suggest that this compound can penetrate cell membranes effectively due to its lipophilic nature, which may enhance its cytotoxic potential against various cancer cell lines .

Table: Cytotoxicity Results Against Tumor Cells

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. The presence of hydrophilic fragments enhances membrane permeability while lipophilic substituents improve interaction with lipid layers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。